molecular formula C19H18ClFN2O3S B2527278 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 955713-77-6

3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Cat. No. B2527278
CAS RN: 955713-77-6
M. Wt: 408.87
InChI Key: AWIXTDSDLZBRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClFN2O3S and its molecular weight is 408.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reactions with Fluorinated Benzenes : A study explored the reactions of N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes, revealing potential pathways for generating imidoyl chlorides and azomethines through intramolecular cyclization processes, highlighting the versatility of similar sulfonamide compounds in organic synthesis (Petrova et al., 2002).

  • Cancer Research Applications : Research into sulfonamide derivatives, such as the synthesis and pro-apoptotic effects of new compounds on cancer cells, indicates their potential use in anticancer strategies by activating p38/ERK phosphorylation, which could guide the development of therapies utilizing similar compounds (Cumaoğlu et al., 2015).

  • Tubulin Polymerization Inhibitors : Studies on 2-anilino-3-aroylquinolines, which share structural similarities with the compound , have shown remarkable antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization. This suggests potential research avenues for exploring similar sulfonamide derivatives in cancer therapy (Srikanth et al., 2016).

  • Fluorophore Studies for Zn(II) Detection : The synthesis of sulfonamide analogs for fluorophore applications, particularly for Zn(II) detection, highlights the compound's potential in analytical chemistry and bioimaging, providing insights into designing fluorescent probes for metal ions (Kimber et al., 2003).

  • Antimicrobial Activity : The synthesis and characterization of novel sulfonamide derivatives, including their antimicrobial study, suggest the compound's potential utility in developing new antimicrobial agents. Such studies are crucial for identifying new therapeutic options against resistant bacterial and fungal strains (Vanparia et al., 2010).

properties

IUPAC Name

3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3S/c20-17-10-16(5-6-18(17)21)27(25,26)22-15-4-3-12-7-8-23(11-14(12)9-15)19(24)13-1-2-13/h3-6,9-10,13,22H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXTDSDLZBRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

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